2-(2-Methoxyethoxy)phenylboronic acid
Overview
Description
2-(2-Methoxyethoxy)phenylboronic acid is an organoboron compound with the molecular formula C9H13BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a 2-(2-methoxyethoxy) group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-(2-methoxyethoxy) bromide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated purification systems also ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Esterification: It can react with alcohols to form boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols and acid catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronic esters.
Scientific Research Applications
2-(2-Methoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and as a tool in the study of biological systems.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.
Comparison with Similar Compounds
- 2-(Cyclohexyloxy)phenylboronic acid
- 2-(3-Methoxypropoxy)phenylboronic acid
- 2-(2-Fluorophenoxy)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: 2-(2-Methoxyethoxy)phenylboronic acid is unique due to its 2-(2-methoxyethoxy) substituent, which imparts specific electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and mild conditions. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUUWXVSSBFFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595571 | |
Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122568-09-5 | |
Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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